[1-(1,1-difluoroethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,1-difluoroethyl)cyclobutyl]methanol is a fluorinated organic compound characterized by a cyclobutyl ring substituted with a 1,1-difluoroethyl group and a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-difluoroethyl)cyclobutyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclobutylmethanol as the starting material.
Fluorination: The cyclobutylmethanol undergoes a fluorination reaction to introduce the 1,1-difluoroethyl group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Purification: The resulting product is purified through techniques such as distillation or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and advanced purification systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification, while alcohols are used for etherification.
Major Products Formed:
Oxidation: Cyclobutylmethanol ketone or carboxylic acid derivatives.
Reduction: Cyclobutylmethanol alcohols or amines.
Substitution: Esters or ethers.
Scientific Research Applications
Chemistry: [1-(1,1-difluoroethyl)cyclobutyl]methanol is used as an intermediate in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound's fluorinated structure makes it a candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [1-(1,1-difluoroethyl)cyclobutyl]methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability.
Comparison with Similar Compounds
1-(1,1-difluoroethyl)cyclohexyl]methanol
1-(1,1-difluoroethyl)cyclopentyl]methanol
1-(1,1-difluoroethyl)cyclopropyl]methanol
Uniqueness: Compared to its similar compounds, [1-(1,1-difluoroethyl)cyclobutyl]methanol stands out due to its unique cyclobutyl ring structure, which can influence its reactivity and physical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1780778-52-0 |
---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.